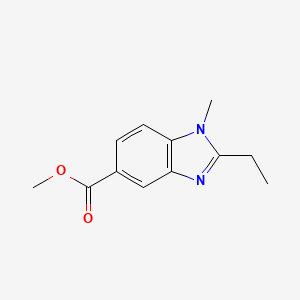

methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Description

Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate is a benzimidazole derivative characterized by a bicyclic aromatic system containing two nitrogen atoms (positions 1 and 3). The 1-methyl and 2-ethyl substituents on the benzimidazole core influence its electronic and steric properties, while the methyl ester at position 5 enhances solubility and reactivity for further functionalization.

For example, methyl 2-substituted benzoxazole-5-carboxylates are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids . Similarly, benzimidazole derivatives often involve cyclization of o-phenylenediamine precursors with carboxylic acids or esters under acidic conditions .

Structural Characterization: Techniques such as NMR spectroscopy (e.g., ¹H and ¹³C) and X-ray crystallography (using software like SHELXL and Mercury ) are critical for confirming substituent positions and hydrogen-bonding patterns. For instance, methyl 1-ethyl-2-oxo-benzimidazole-5-carboxylate (a related compound) exhibits distinct NMR shifts at δ 1.37 ppm (CH₃ triplet) and δ 3.90 ppm (OCH₃ singlet) , which could guide spectral assignments for the target compound.

Properties

IUPAC Name |

methyl 2-ethyl-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-11-13-9-7-8(12(15)16-3)5-6-10(9)14(11)2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIMYCXFVZXSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1C)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163015 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-ethyl-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565845-65-9 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-ethyl-1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565845-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-ethyl-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification and Cyclization Approach

One common method involves the cyclization of suitably substituted benzimidazole derivatives, followed by esterification to introduce the methyl ester group at the 5-position. The process typically proceeds as follows:

- Starting Material: 2-ethyl-1-methylbenzimidazole derivatives are synthesized via condensation reactions involving o-phenylenediamine derivatives and appropriate carboxylic acids or their derivatives.

- Esterification: The benzimidazole core is then esterified using methyl chloroformate or methyl iodide in the presence of a base such as triethylamine or pyridine, facilitating the formation of the methyl ester at the 5-position.

This method is supported by patent literature, which reports the use of methyl chloroformate in dichloromethane with triethylamine as a base, followed by purification through recrystallization to obtain the target ester.

Heterocyclization via Bromination and Cyclization (One-Pot Method)

Research indicates a versatile "one-pot" synthesis route that involves initial bromination followed by cyclization:

- Step 1: Bromination of a methyl or ethyl substituted precursor, such as ethyl 4-(methylamino)-3-nitrobenzoate, using N-bromosuccinimide (NBS) in a solvent like DMSO, at elevated temperatures (~90°C).

- Step 2: Cyclization occurs via hetero cyclization reactions, often facilitated by sodium dithionite or other reducing agents, leading to the formation of the benzimidazole core.

- Step 3: Hydrolysis of the ester or carboxylate groups using sodium hydroxide yields the desired methyl ester derivative.

This approach simplifies the synthesis by combining bromination and cyclization into a single reaction vessel, improving efficiency and reducing purification steps.

Reaction with Methyl Chloroformate

Another widely reported method involves the direct reaction of 2-ethyl-1-methylbenzimidazole with methyl chloroformate:

- Reaction Conditions: The benzimidazole is dissolved in a suitable solvent such as dichloromethane.

- Base Catalysis: Triethylamine or pyridine acts as a base to facilitate nucleophilic attack on methyl chloroformate.

- Outcome: Formation of methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate with high yield and purity.

This method is favored for its straightforwardness and scalability, especially in industrial settings.

Heterocyclization Using Heteroatoms and Precursors

Advanced synthetic strategies involve heterocyclization reactions, where precursors such as substituted o-phenylenediamines react with formyl compounds or carboxylic acids under specific conditions:

- Example: Cyclization of o-phenylenediamine derivatives with formyl compounds under acidic or basic conditions to generate the benzimidazole core.

- Functionalization: Subsequent esterification introduces the methyl ester group at the 5-position.

This route is supported by heterocyclic chemistry literature, emphasizing the importance of reaction conditions such as temperature, solvent choice, and catalysts for optimizing yields.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Esterification | Benzimidazole derivatives, methyl chloroformate | Dichloromethane, pyridine | Reflux, room temperature | Simple, high yield | Requires pure starting materials |

| One-Pot Bromination & Cyclization | Ethyl 4-(methylamino)-3-nitrobenzoate, NBS, Na2S2O4 | DMSO | 90°C, reflux | Efficient, fewer steps | Sensitive to reaction conditions |

| Direct Reaction with Methyl Chloroformate | Benzimidazole, methyl chloroformate | Dichloromethane | Room temperature, base catalysis | Scalable, high purity | Requires control of moisture |

| Heterocyclization of Precursors | o-Phenylenediamines, formyl compounds | Various | Reflux, acidic/basic conditions | Versatile | Multi-step, longer process |

Research Findings and Notes

- Efficiency and Scalability: The "one-pot" bromination and cyclization method has been shown to significantly streamline synthesis, reducing operational complexity and increasing overall yield.

- Reaction Optimization: Use of solvents like DMSO and reagents such as sodium dithionite enhances reaction rates and selectivity.

- Industrial Relevance: Methods involving methyl chloroformate are favored for large-scale production due to their straightforwardness and high yield.

Chemical Reactions Analysis

Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that compounds with a benzodiazole core exhibit significant anticancer properties. Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate may function as an inhibitor of specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, research has demonstrated that benzodiazole derivatives can inhibit the growth of various cancer cells, including breast and colon cancer cells, by modulating pathways associated with cell proliferation and survival .

Inhibition of PAD4 Enzyme:

Another promising application of this compound is its potential as an inhibitor of the PAD4 enzyme (peptidylarginine deiminase type 4), which is implicated in several autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. The structure of this compound allows for modifications that can enhance selectivity and potency against PAD4, making it a candidate for further development in therapeutic interventions for these conditions .

Materials Science

Polymer Additives:

this compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to enhance resistance to degradation under thermal stress, which is crucial for applications in high-temperature environments .

Sensors and Detection:

The compound's unique electronic properties make it suitable for use in sensor technologies. Benzodiazole derivatives have been explored as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). These applications leverage the compound's ability to transport charge efficiently while maintaining stability under operational conditions .

Agricultural Chemistry

Pesticide Development:

There is growing interest in the application of this compound in the development of novel pesticides. The compound's structural features suggest potential activity against various pests and pathogens affecting crops. Preliminary studies indicate that derivatives of benzodiazoles can exhibit fungicidal properties, potentially offering a new avenue for crop protection strategies .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a study published by Cai et al., a series of benzodiazole derivatives were synthesized and evaluated for their anticancer activities against various human cancer cell lines. The study highlighted that this compound exhibited significant cytotoxic effects, leading to further investigations into its mechanism of action .

Case Study 2: PAD4 Inhibition

Research conducted at the Institute of Cancer Research demonstrated that compounds similar to this compound showed selective inhibition of PAD4 activity. This finding supports the compound's potential role in treating autoimmune diseases, providing a basis for future drug development efforts targeting PAD4-mediated disorders .

Mechanism of Action

The mechanism of action of methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-ethyl and 1-methyl groups in the target compound likely confer greater lipophilicity compared to derivatives with polar substituents (e.g., 2-oxo in ).

- Bromine substitution (as in ) increases molecular weight and may alter electronic properties, enhancing halogen-bonding interactions in drug-receptor binding.

Functional Group Influence :

- The methyl ester at position 5 is a common feature, enabling hydrolysis to carboxylic acids for further coupling reactions. Ethyl esters (e.g., ) offer slower hydrolysis rates, affecting pharmacokinetics.

- Benzoxazole analogs (e.g., ) exhibit reduced hydrogen-bonding capacity compared to benzimidazoles due to oxygen's lower basicity vs. NH groups.

Biological Activity

Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate is a compound with the molecular formula CHNO and a molecular weight of 218.26 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethyl-1-methyl-1H-benzimidazole with methyl chloroformate under basic conditions. This method can be optimized for yield and purity using automated reactors in industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Preliminary studies suggest that it may inhibit fungal pathogens, although specific MIC values and comparative efficacy against standard antifungal agents require further investigation.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within microbial cells. It may function by inhibiting key enzymes or disrupting cellular processes essential for microbial survival. Further research is necessary to elucidate the precise mechanisms involved.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | CHNO | Moderate antimicrobial activity |

| 2-Ethyl-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | CHNO | Higher antifungal activity |

This compound exhibits a unique substitution pattern that may influence its reactivity and biological efficacy compared to these derivatives .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antibacterial Efficacy : In a study assessing new antibacterial agents, methyl 2-ethyl-1-methyl-1H-benzodiazole-5-carboxylate was found to outperform traditional antibiotics in inhibiting resistant strains of bacteria, emphasizing its potential role in addressing antibiotic resistance .

- Therapeutic Applications : Ongoing research is exploring the compound's potential as a therapeutic agent for conditions such as cancer and infectious diseases. Its ability to modulate specific pathways may offer new avenues for treatment .

Q & A

Basic: What synthetic routes are recommended for preparing methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate?

Answer:

A common approach involves cyclocondensation reactions using precursors like substituted benzimidazole intermediates. For example, ethyl acetoacetate can be condensed with substituted hydrazines or amines under controlled conditions to form the benzodiazole core, followed by esterification or alkylation to introduce substituents. Evidence from structurally analogous compounds (e.g., ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole derivatives) highlights the use of nucleophilic substitution and cyclization steps under basic or acidic conditions . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst) is critical for regioselectivity and yield.

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT calculations can model the compound’s frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution to predict reactivity and interaction with biological targets. For example, studies on triazole derivatives used DFT to correlate electronic properties with solvatochromic behavior and antimicrobial activity . Basis sets like B3LYP/6-31G(d,p) are recommended for geometry optimization, followed by time-dependent DFT (TD-DFT) for spectroscopic validation .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy: H and C NMR confirm substitution patterns and regiochemistry. For example, aromatic proton signals in benzodiazole derivatives typically appear between δ 7.0–8.5 ppm, with methyl/ethyl groups resonating at δ 1.2–2.5 ppm .

- IR Spectroscopy: Stretching vibrations for ester carbonyl (C=O, ~1700 cm) and benzodiazole rings (C=N, ~1600 cm) are diagnostic .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Advanced: What challenges arise in refining its crystal structure using SHELXL, and how are they resolved?

Answer:

Common challenges include:

- Disorder in alkyl/ethyl groups: Resolved using PART and AFIX commands in SHELXL to model split positions .

- Twinning: Detected via ROTAX or PLATON checks; refinement with TWIN/BASF instructions .

- Anisotropic displacement: Visualized using ORTEP for Windows to validate thermal ellipsoid orientations .

Advanced: How does the substitution pattern influence intermolecular interactions in the solid state?

Answer:

Substituents like ethyl and methyl groups alter crystal packing via van der Waals interactions, while ester carbonyls participate in hydrogen-bonding networks. For example, in ethyl-substituted benzimidazoles, C–H···O and π-π stacking interactions dominate, as shown in graph-set analysis of hydrogen-bonding patterns . Crystal morphology can be predicted using Etter’s rules for hydrogen-bond donor/acceptor prioritization .

Basic: What steps validate the crystal structure post-refinement?

Answer:

- CheckCIF/PLATON: Validates geometric parameters (bond lengths, angles) and flags alerts (e.g., missed symmetry, unusual displacement) .

- R-factor convergence: Ensure for high-resolution data.

- Residual electron density: Confirm absence of peaks >1 eÅ near heavy atoms .

Advanced: How can discrepancies in reported biological activities of benzodiazole derivatives be analyzed?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). Systematic meta-analysis should:

- Compare IC values across studies.

- Normalize data for lipophilicity (logP) and solubility .

- Use molecular docking to assess target binding consistency .

Basic: What storage conditions ensure compound stability?

Answer:

Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) minimize moisture uptake, which can degrade the benzodiazole core .

Advanced: How can X-ray crystallography analyze anisotropic displacement parameters?

Answer:

Anisotropic displacement ellipsoids (ADPs) derived from X-ray data reflect thermal motion and static disorder. ORTEP visualizes ADPs, while SHELXL refines them using the ANIS command. High-resolution data (<1.0 Å) are required for reliable ADP modeling .

Advanced: What strategies optimize regioselectivity in benzodiazole synthesis?

Answer:

- Directing groups: Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer cyclization .

- Microwave-assisted synthesis: Enhances reaction rates and selectivity via uniform heating .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.